N-(1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring, a dimethoxyphenyl group, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates through a thiol linkage, followed by acylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Formed through reduction.
Substituted Aromatics: Formed through substitution reactions.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with DNA/RNA: Affect gene expression and protein synthesis.
Modulate Receptor Activity: Influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYBENZAMIDE: Shares the benzodioxole ring but differs in the functional groups attached.
1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL: Contains a benzodioxole ring with an ethanol group.
Properties
Molecular Formula |
C19H17N3O6S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H17N3O6S/c1-24-13-5-3-11(7-15(13)25-2)18-21-22-19(28-18)29-9-17(23)20-12-4-6-14-16(8-12)27-10-26-14/h3-8H,9-10H2,1-2H3,(H,20,23) |
InChI Key |
JYGIQTUYLWKQRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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